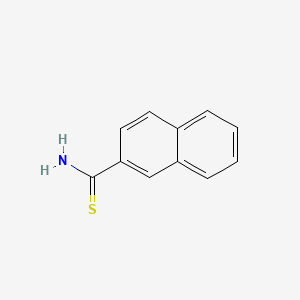

Naphthalene-2-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NS/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGJZFKITDDUEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384159 | |

| Record name | naphthalene-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6967-89-1 | |

| Record name | 6967-89-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | naphthalene-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Naphthalene 2 Carbothioamide and Its Derivatives

Direct Synthesis Approaches to Naphthalene-2-carbothioamide

The primary and most efficient method for synthesizing this compound is through the conversion of Naphthalene-2-carbonitrile. This reaction typically involves the use of a sulfur source to transform the nitrile group (-CN) into a thioamide group (-CSNH2).

One common method involves reacting Naphthalene-2-carbonitrile with sodium hydrosulfide (B80085) (NaSH). In a typical procedure, Naphthalene-2-carbonitrile is treated with sodium hydrosulfide hydrate (B1144303) in dimethylformamide (DMF), often with the addition of magnesium chloride (MgCl2) which acts as a catalyst. thescipub.com The reaction is generally stirred at room temperature for an extended period, for instance, 18 hours, until completion, which can be monitored by thin-layer chromatography (TLC). thescipub.com The final product is then precipitated by pouring the reaction mixture into water and can be purified by crystallization from solvents like toluene (B28343) and hexane. This method is valued for its mild conditions and provides a good yield of the desired product.

Another approach utilizes phosphorus pentasulfide (P4S10) as the thionating agent. tandfonline.comorganic-chemistry.orgresearchgate.net The reaction of nitriles with phosphorus pentasulfide, sometimes in combination with additives like sodium sulfite (B76179) or sodium dithionite, can efficiently produce thioamides in high yields and short reaction times, even at room temperature. tandfonline.comresearchgate.net Microwave-assisted procedures have also been reported to facilitate this conversion. tandfonline.com

Additionally, the use of gaseous hydrogen sulfide (B99878) (H2S) in the presence of a base is a well-established method for converting nitriles to thioamides. tandfonline.comrsc.orgthieme-connect.comgoogle.comthieme-connect.com This can be carried out with various catalysts, including anion-exchange resins or phase-transfer catalysts, to improve efficiency, particularly for less reactive nitriles. thieme-connect.comthieme-connect.com

| Method | Reagents/Conditions | Yield (%) | Reference |

| Sodium Hydrosulfide | Naphthalene-2-carbonitrile, NaSH·xH₂O, MgCl₂·6H₂O, DMF, 20°C, 18h | 79 | thescipub.com |

| Hydrogen Sulfide | 2-Naphthonitrile, H₂S, NaOH | 85 | |

| Phosphorus Pentasulfide | Nitriles, P₄S₁₀, Sodium Sulfite or Sodium Dithionite, Room Temp, 5-25 min | Excellent | tandfonline.comresearchgate.net |

| Anion-Exchange Resin | Nitriles, Gaseous H₂S, Methanol-Water or Ethanol-Water, Dowex 1X8 (SH⁻ form), Room Temp | 25-96 | thieme-connect.comthieme-connect.com |

While the conversion of nitriles is the most direct route, alternative methodologies exist for the synthesis of this compound and its analogues. The Willgerodt-Kindler reaction provides a classic method for preparing thioamides from aryl ketones. synarchive.comorganic-chemistry.orgnih.govresearchgate.net This reaction involves heating an aryl ketone with elemental sulfur and a secondary amine, such as morpholine. synarchive.comorganic-chemistry.org The reaction proceeds through the formation of an enamine, which then reacts with sulfur, leading to the migration of the carbonyl group to the end of the alkyl chain and formation of a thioamide. organic-chemistry.org Recent advancements have introduced more environmentally friendly protocols, including microwave-assisted heating. nih.gov

Another approach involves the Friedel-Crafts reaction of a naphthalene (B1677914) derivative with an isothiocyanate. For instance, reacting phenyl isothiocyanate with an electron-rich arene in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH) can yield thioamides rapidly and in high yields. rsc.org

The synthesis of analogues, such as 6-Methoxythis compound, can be achieved by converting the corresponding carboxylic acid to the thioamide using thionyl chloride followed by a reaction with an amine. smolecule.com Direct thioamidation of naphthalene-2-carbonyl compounds with thiourea (B124793) under acidic conditions is another viable route. smolecule.com

| Reaction | Starting Materials | Key Reagents | Product Type | Reference |

| Willgerodt-Kindler | Aryl ketones | Elemental Sulfur, Secondary Amine (e.g., Morpholine) | Thioamides | synarchive.comorganic-chemistry.orgnih.gov |

| Friedel-Crafts | Electron-rich Arenes, Isothiocyanates | Strong Acid (e.g., TfOH) | Thioamides | rsc.org |

| Carboxylic Acid Conversion | Naphthalene Carboxylic Acids | Thionyl Chloride, Amines | Thioamide Analogues | smolecule.com |

| Direct Thioamidation | Naphthalene Carbonyl Compounds | Thiourea, Acid | Thioamide Analogues | smolecule.com |

Synthesis of this compound-Derived Heterocyclic Compounds

This compound is a valuable intermediate for the synthesis of a variety of heterocyclic compounds.

The Hantzsch thiazole (B1198619) synthesis is a widely used method for preparing thiazole derivatives from thioamides. In this reaction, this compound is reacted with an α-haloketone or a related compound. nih.gov For example, reacting this compound with 3-haloacetyl compounds in refluxing ethanol (B145695) yields 3-[2-(naphthalen-2-yl)-1,3-thiazol-4-yl]-1H-indoles. nih.gov This reaction provides a convenient route to a range of substituted thiazoles incorporating a naphthalene moiety. nih.govresearchgate.netresearchgate.net

Pyrazoline derivatives can be synthesized from chalcones, which are α,β-unsaturated ketones. researchgate.netresearchgate.netdergipark.org.trrdd.edu.iq Chalcones containing a naphthalene moiety can be prepared via Claisen-Schmidt condensation of an appropriate acetonaphthone with an aromatic aldehyde. dergipark.org.tr These chalcones are then cyclized with hydrazine (B178648) hydrate or a substituted hydrazine to form the pyrazoline ring. researchgate.netdergipark.org.trrdd.edu.iq

Specifically, pyrazoline carbothioamide and carboxamide derivatives can be synthesized by reacting chalcones with thiosemicarbazide (B42300) or semicarbazide, respectively, typically in a solvent like glacial acetic acid under reflux. nih.govderpharmachemica.comnih.govacs.org This method allows for the creation of a diverse library of pyrazoline analogues with a naphthalene substituent. scielo.brresearchgate.net

| Starting Material | Reagent | Product | Reaction Conditions | Reference |

| Naphthalene-based Chalcones | Thiosemicarbazide | Pyrazoline carbothioamide derivatives | Glacial Acetic Acid, Reflux | nih.govacs.org |

| Naphthalene-based Chalcones | Semicarbazide | Pyrazoline carboxamide derivatives | Glacial Acetic Acid, Reflux | acs.org |

| Naphthalene-based Chalcones | Hydrazine Hydrate | Pyrazoline derivatives | Ethanol, Acetic Acid, Reflux | researchgate.netdergipark.org.tr |

Naphthalene-containing thiosemicarbazides are key intermediates for the synthesis of thiosemicarbazones. These are typically prepared by reacting a naphthalenyl isothiocyanate with hydrazine hydrate. tandfonline.comchemicalbook.comtubitak.gov.trresearchgate.netacs.orgneliti.comresearchgate.net For instance, 1-naphthyl isothiocyanate reacts with hydrazine hydrate in a solvent like ethanol or diethyl ether at room temperature to produce 4-(naphthalen-1-yl)thiosemicarbazide in high yield. tandfonline.comchemicalbook.com

1,2,4-Triazole (B32235) Derivative Synthesis from Carbothioamide Derivatives

The synthesis of 1,2,4-triazole derivatives from carbothioamide precursors is a well-established route in heterocyclic chemistry. These methods typically involve the cyclization of a thiosemicarbazide or a related intermediate, which can be formed from a carbothioamide. One common strategy involves the reaction of acid hydrazides with isothiocyanates to produce 1,4-disubstituted thiosemicarbazides. scispace.com These intermediates can then be cyclized under basic conditions to yield the desired 1,2,4-triazole-3-thione derivatives. nih.gov

Another approach is the Pellizzari reaction, which involves the condensation of an amide with an acyl hydrazide. scispace.com While the classic reaction uses amides, the thioamide group in this compound and its derivatives can also participate in cyclization reactions to form triazole rings. For instance, a series of novel 1,2,4-triazole derivatives incorporating a naphthalene moiety have been designed and synthesized, highlighting the importance of this scaffold in medicinal chemistry. nih.gov The reaction of diacid hydrazides with carbon disulfide in a basic solution, followed by treatment with hydrazine hydrate, can also produce 4-amino-1,2,4-triazole-3-thiones. nih.gov

The general synthetic pathway often starts with a carbohydrazide (B1668358) which is reacted with an isothiocyanate. The resulting thiosemicarbazide derivative is then efficiently cyclized in a basic medium, such as sodium hydroxide, to furnish the 1,2,4-triazole-thione. nih.gov

Table 1: Examples of Reagents for 1,2,4-Triazole Synthesis

| Starting Material Type | Reagent 1 | Reagent 2 | Product Type |

|---|---|---|---|

| Acid Hydrazide | Isothiocyanate | Base (e.g., NaOH) | 1,2,4-Triazole-3-thione |

| Diacid Hydrazide | Carbon Disulfide / Base | Hydrazine Hydrate | 4-Amino-1,2,4-triazole-3-thione |

Synthesis of Fused Indazole Derivatives

Fused indazole ring systems are significant structural motifs in medicinal chemistry and natural products. nih.gov The synthesis of these structures can be achieved starting from carbothioamide derivatives of naphthalene. A key method involves the condensation of 1-tetralone (B52770) (a 3,4-dihydronaphthalen-1(2H)-one) with an isothiocyanate, such as phenylisothiocyanate, in the presence of a strong base like sodium hydride. researchgate.net This reaction yields an intermediate 1-oxo-N-phenyl-1,2,3,4-tetrahydrothis compound. researchgate.net

Subsequent reaction of this carbothioamide intermediate with hydrazine or its aryl derivatives leads to a regioselective condensation, furnishing 4,5-dihydro-2H-benzo[g]indazole derivatives. researchgate.net Structural analysis, including single-crystal X-ray diffraction, has confirmed the formation of the 2H-indazole regioisomer over the 1H-indazole alternative. researchgate.net A similar process involves reacting 1-tetralone with an isothiocyanate in DMF, followed by the addition of substituted arylhydrazines to produce 2-aryl-3-phenylamino-4,5-dihydro-2H-benzo[g]indazoles in yields ranging from 40% to 87%. sci-hub.se

Another route to fused indazoles involves the reaction of 1-(dimethylamino)-2,4-bis(trifluoroacetyl)naphthalene with hydrazine hydrate, which results in a quantitative yield of 5-(trifluoroacetyl)-3-(trifluoromethyl)-1H-benzo[g]indazole. thieme-connect.de

Table 2: Synthesis of Fused Benzo[g]indazoles from Naphthalene Precursors

| Naphthalene Precursor | Reagent 1 | Reagent 2 | Product |

|---|---|---|---|

| 1-Oxo-N-phenyl-1,2,3,4-tetrahydrothis compound | Hydrazine hydrate | - | 4,5-Dihydro-2H-benzo[g]indazole derivative researchgate.net |

| 1-Tetralone | p-Tolylisothiocyanate | p-Substituted arylhydrazine | N-(4-substituted phenyl)-2-(4-substituted-phenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-3-amine sci-hub.se |

Modern Synthetic Techniques in this compound Chemistry

Recent advancements in synthetic chemistry have focused on developing more efficient, rapid, and environmentally benign methodologies. These modern techniques, such as microwave-assisted synthesis and solvent-free reactions, are applicable to the synthesis of this compound and its derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has become a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. rsc.org This technique has been successfully applied to the synthesis of various heterocyclic compounds derived from carbothioamides.

For example, a four-step microwave-assisted synthesis has been developed for novel 2-naphthamide (B1196476) derivatives, demonstrating the compatibility of the naphthalene core with this technology. nih.gov While this example involves an amide, the principles are directly transferable to thioamide synthesis. More specifically, microwave irradiation has been used for the rapid and efficient synthesis of 4-carbothioamide-1,2,4-triazine derivatives from Schiff bases and diarylidene hydrazine in the presence of a catalytic amount of triethylamine. researchgate.net Similarly, the synthesis of pyrrolo-dipyrazole carbothioamide derivatives has been achieved using a microwave-assisted green process. sciensage.info Hydrazinothiazolylcoumarin derivatives have also been synthesized by heating 3-(bromoacetyl)coumarin (B1271225) with 2-arylidenehydrazinocarbothioamides under microwave irradiation for just 10 minutes. nih.gov These examples underscore the potential of microwave-assisted synthesis to accelerate the creation of complex molecules from carbothioamide building blocks.

Solvent-Free Reaction Conditions

Solvent-free synthesis represents a significant step forward in green chemistry, aiming to reduce waste and the environmental impact associated with traditional solvent-based reactions. researchgate.net These reactions can be conducted by grinding solid reactants together, sometimes with a catalytic support, or by heating a mixture of reactants without any solvent. researchgate.net

This methodology has been effectively used for the synthesis of carbothioamide derivatives. For instance, 2-(2-hydroxy-3-methoxybenzylidene) hydrazine carbothioamide derivatives have been synthesized using a solvent-free technique where the reaction between thiosemicarbazide and salicylaldehyde (B1680747) derivatives was carried out under microwave irradiation over silica (B1680970) gel for 2-3 minutes. ajol.info Another powerful solvent-free method involves the Friedel-Crafts arylation of isothiocyanates using a Brønsted superacid like triflic acid. rsc.org This approach allows for the synthesis of various thioamides in excellent yields and short reaction times, often requiring only a simple work-up procedure without the need for further purification. rsc.org Furthermore, the treatment of certain thiazolidinone derivatives with dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) has been successfully performed under solvent-free conditions to yield enaminone derivatives. nih.gov

Chemical Reactivity and Derivatization of Naphthalene 2 Carbothioamide

Condensation Reactions of Naphthalene-2-carbothioamide and its Hydrazine (B178648) Analogues

This compound readily undergoes condensation reactions with a variety of carbonyl compounds. For instance, it can react with carbonyl compounds to form structures like thiazolidinones. smolecule.com Its hydrazine analogues are also pivotal in synthesizing new heterocyclic systems.

A notable reaction involves the condensation of 2-acetylnaphthalene (B72118) with thiosemicarbazide (B42300) to produce substituted 4,5-dihydro-3-(naphthalen-6-yl)-5-phenyl pyrazole (B372694) carbothioamide derivatives. derpharmachemica.com This reaction proceeds through the initial formation of a chalcone (B49325) by reacting 2-acetylnaphthalene with a substituted benzaldehyde, which then undergoes cyclization with thiosemicarbazide. derpharmachemica.com

Similarly, hydrazinecarbothioamide derivatives incorporating a naphthalene (B1677914) moiety have been synthesized and reacted further. For example, 2-[1-(naphthalen-2-yl)ethylidene]hydrazinecarbothioamide reacts with hydrazonoyl halides to yield thiazole (B1198619) derivatives. researchgate.net It also reacts with compounds containing an activated double bond, such as ethoxymethylenemalononitrile (B14416) and benzylidenemalononitrile, to form pyrimidine (B1678525) derivatives. researchgate.net Condensation with ethyl bromoacetate (B1195939) leads to the formation of a thiazolidin-4-one, which can be further condensed with aromatic aldehydes. researchgate.net

Another example is the Schiff base condensation of 2-hydroxy-1-napthaldehyde with N-phenylhydrazinecarbothioamide, which has been used to create fluorescent probes. researchgate.net Furthermore, condensation reactions between N-phenylhydrazinecarbothioamide and substituted naphthalene-2-carbaldehydes, such as 1,5,7-Trichloro-naphthalene-2-carbaldehyde and 1,4,7-Hydroxy-naphthalene-2-carbaldehyde, have been reported to produce Schiff bases in good yields. jptcp.com

The reactivity of hydrazine analogues extends to the synthesis of complex fused ring systems. For example, the condensation of 2-chloroquinoline-3-carbaldehyde (B1585622) with hydrazine hydrate (B1144303) produces 2-chloro-3-(hydrazonomethyl)quinoline. rsc.org This intermediate can then be reacted with 2-naphthaldehyde (B31174) to form hydrazono-quinolines. rsc.org

Cyclization Reactions Leading to Fused Ring Systems

The thioamide group in this compound is a key functionality for constructing various fused heterocyclic rings, which are often of significant interest in medicinal chemistry.

A prominent example is the Hantzsch thiazole synthesis, where this compound reacts with α-haloketones. nih.govmdpi.com This reaction has been employed to synthesize 3-[2-(naphthalen-2-yl)-1,3-thiazol-4-yl]-1H-indoles and 3-[2-(naphthalen-2-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[2,3-b]pyridines by reacting it with the appropriate 3-haloacetyl compounds. nih.govmdpi.com The reaction is typically carried out in refluxing ethanol (B145695). nih.govmdpi.com

This compound and its derivatives also serve as precursors for thiadiazole ring systems. For instance, oxidative dimerization of thioamides, including naphthalene-1-carbothioamide, using iodine as a catalyst in water can produce 3,5-disubstituted-1,2,4-thiadiazoles. rhhz.net Research has also explored the synthesis of 2-amino-1,3,4-thiadiazole (B1665364) derivatives from thioamides and thiosemicarbazides using reagents like polyphosphate ester (PPE) to facilitate cyclodehydration. researchgate.net

Furthermore, the hydrazine analogue, 2-[1-(naphthalen-2-yl)ethylidene]hydrazinecarbothioamide, can be cyclized with 2-chloro-1,3-dicarbonyl compounds to afford thiazole derivatives. researchgate.net Reaction with dimethyl acetylenedicarboxylate (B1228247) results in a (methoxycarbonylmethylidene) thiazolinone. researchgate.net

The versatility of this scaffold is also demonstrated in the synthesis of pyrazolopyridines. The reaction of formylchromone (B10848765) with cyanoacetic acid hydrazide can lead to the formation of a naphthyl pyrazolopyridine derivative through a series of conjugate additions, ring openings, and intramolecular condensations. nih.gov

Electrophilic and Nucleophilic Transformations on the this compound Core

The this compound molecule possesses sites susceptible to both electrophilic and nucleophilic attack, allowing for a range of chemical transformations.

Electrophilic Transformations:

The naphthalene ring system is amenable to electrophilic aromatic substitution. While specific examples directly on this compound are not extensively detailed in the provided context, the general reactivity of naphthalenes suggests that reactions like halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst) could introduce substituents onto the aromatic core. nih.gov The directing effects of the carbothioamide group would influence the position of substitution.

Nucleophilic Transformations:

The sulfur atom of the carbothioamide group is nucleophilic and can react with electrophiles. smolecule.com For example, it is a key nucleophile in the Hantzsch thiazole synthesis, attacking the carbonyl carbon of the α-haloketone. nih.govmdpi.com

The thioamide group can also be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. smolecule.com Additionally, the thioamide can be oxidized to form sulfonamide derivatives or reduced to the corresponding amine.

The carbon atom of the thioamide group is electrophilic and can be attacked by nucleophiles. However, the most significant nucleophilic reactions often involve the derivatization of the thioamide itself into more reactive species.

Derivatization for Structure-Activity Relationship (SAR) Studies

This compound and its analogues are frequently used as scaffolds for the synthesis of new compounds with potential biological activities, making them valuable for structure-activity relationship (SAR) studies.

In the development of antitumor agents, a series of 3-[2-(naphthalen-2-yl)-1,3-thiazol-4-yl]-1H-indoles and their pyrrolo[2,3-b]pyridine analogues were synthesized from this compound. nih.govmdpi.com The variation of substituents on the indole (B1671886) or pyrrolopyridine ring allowed for the exploration of how these changes affect cytotoxic activity. nih.govmdpi.com For example, removing the phenylsulfonyl protecting group from certain derivatives was a key step in evaluating their biological potential. mdpi.com

Similarly, the synthesis of naphthalene-based thiosemicarbazone derivatives has been pursued to evaluate their anticancer effects. researchgate.net By modifying the substituents on the thiosemicarbazone moiety, researchers can probe the structural requirements for activity against cancer cell lines. researchgate.net

The anti-inflammatory potential of naphthalene derivatives has also been investigated through SAR studies. For instance, a series of substituted 4,5-dihydro-3-(naphthalen-6-yl)-5-phenyl pyrazole carbothioamide derivatives were synthesized and evaluated for their anti-inflammatory activity. derpharmachemica.com The variation of substituents on the phenyl ring attached to the pyrazole core allowed for the identification of compounds with potent activity. derpharmachemica.com

Furthermore, the integration of the naphthalene moiety into other biologically active scaffolds, such as pyridinium (B92312) bis-quaternary ammonium (B1175870) compounds (bis-QACs), has been explored to develop new antimicrobial agents. mdpi.com SAR analysis of these hybrid molecules has provided insights into the influence of factors like linker conformation, structure symmetry, and lipophilicity on their antibacterial performance. mdpi.com

The following table provides examples of derivatives synthesized from this compound and its analogues for SAR studies:

| Scaffold/Derivative | Synthetic Precursor(s) | Purpose of Derivatization (SAR Study) | Reference(s) |

| 3-[2-(Naphthalen-2-yl)-1,3-thiazol-4-yl]-1H-indoles | This compound, 3-haloacetyl indoles | Evaluation of antitumor activity | nih.gov, mdpi.com |

| 3-[2-(Naphthalen-2-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[2,3-b]pyridines | This compound, 3-haloacetyl pyrrolo[2,3-b]pyridines | Evaluation of antitumor activity | nih.gov, mdpi.com |

| Substituted 4,5-dihydro-3-(naphthalen-6-yl)-5-phenyl pyrazole carbothioamides | 2-Acetylnaphthalene, substituted benzaldehydes, thiosemicarbazide | Evaluation of anti-inflammatory activity | derpharmachemica.com |

| Naphthalene-based thiosemicarbazones | Naphthalene-1-carbaldehyde derivatives, thiosemicarbazides | Evaluation of anticancer activity | researchgate.net |

| Dihydroxynaphthalene-derivative bis-QACs | Naphthalene diols, pyridinium compounds | Evaluation of antimicrobial activity | mdpi.com |

Coordination Chemistry and Metal Complexes of Naphthalene 2 Carbothioamide

Ligand Properties of Naphthalene-2-carbothioamide and its Derivatives

The coordination behavior of this compound is fundamentally dictated by the electronic and structural characteristics of its thioamide moiety (-CSNH₂). This group, attached to the naphthalene (B1677914) ring system, provides the primary sites for interaction with metal centers.

The thioamide group is capable of existing in two tautomeric forms: the thioketo form (-C(=S)-NH₂) and the thiolic form (-C(SH)=NH). In the solid state, crystallographic and infrared spectroscopy data confirm that this compound predominantly exists in the thioketo form. This is evidenced by the absence of S-H stretching vibrations in its IR spectrum.

However, upon complexation with metal ions, the tautomeric equilibrium can be influenced. In many coordination compounds involving related thioamide and thiosemicarbazone ligands, the molecule can coordinate to the metal center in either its neutral thioketo form or as a deprotonated anion in its thiolic form. researchgate.netresearchgate.netdntb.gov.ua The deprotonation of the thioamide proton to generate the thiolate anion creates a potent binding site. The specific tautomeric form adopted by the ligand within a metal complex often depends on the reaction conditions, such as pH and the nature of the metal ion and solvent used. researchgate.net For instance, studies on analogous ligands show coordination in the thione form in some complexes, while others involve chelation via the deprotonated thiolic form. researchgate.netdntb.gov.ua

This compound and its derivatives function as effective chelating agents. orientjchem.org The primary binding sites are the sulfur atom of the thiocarbonyl group and the nitrogen atom of the amine group. This allows this compound to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion.

In more complex derivatives, such as Schiff bases formed from this compound, additional donor atoms can be introduced, increasing the ligand's denticity. For example, the incorporation of a hydroxyl group can lead to tridentate ligands that bind through oxygen, nitrogen, and sulfur atoms (O, N, S donors). researchgate.net The chelation is a critical factor in the stability of the resulting metal complexes. orientjchem.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

A variety of transition metal complexes involving ligands with the carbothioamide functional group have been synthesized and studied. These include complexes with iron(III), cobalt(II/III), nickel(II), copper(II), and zinc(II). researchgate.netresearchgate.netdntb.gov.uauowasit.edu.iqresearchgate.netresearchgate.netchemmethod.com The general synthetic route involves mixing a solution of the ligand with a metal salt (commonly chlorides or acetates) in a solvent like ethanol (B145695) and often heating the mixture to facilitate the reaction. researchgate.netdntb.gov.uachemmethod.com

The resulting complexes are characterized by a range of analytical and spectroscopic techniques, including:

Elemental Analysis: To determine the empirical formula and stoichiometry of the complex. dntb.gov.ua

Molar Conductivity: To ascertain the electrolytic or non-electrolytic nature of the complexes. uowasit.edu.iq

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=S and N-H bonds upon complexation. dntb.gov.uauowasit.edu.iq

UV-Visible Spectroscopy: To study the electronic transitions within the complex and infer its geometry. researchgate.net

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the oxidation state and spin state of the central metal ion. uowasit.edu.iq

Mass Spectrometry: To confirm the molecular weight of the synthesized complexes. researchgate.net

NMR Spectroscopy: For diamagnetic complexes (like those of Zn(II)), ¹H and ¹³C NMR can provide detailed structural information in solution. researchgate.netdntb.gov.ua

Table 1: Examples of Synthesized Metal Complexes with Thioamide-Containing Ligands (Based on studies of analogous systems)

| Metal Ion | Typical Oxidation State | Common Coordination Geometry | References |

|---|---|---|---|

| Iron (Fe) | +3 | Octahedral | researchgate.netrsc.org |

| Cobalt (Co) | +2, +3 | Octahedral | researchgate.netijettjournal.org |

| Nickel (Ni) | +2 | Square Planar, Octahedral | nih.govchemrevlett.comrsc.org |

| Copper (Cu) | +2 | Distorted Square Planar, Octahedral | chemmethod.comrsc.org |

| Zinc (Zn) | +2 | Tetrahedral, Octahedral | dntb.gov.uadntb.gov.ua |

The stoichiometry of the metal complexes, typically with metal-to-ligand ratios of 1:1 or 1:2, is a key characteristic. researchgate.netdntb.gov.ua This can be established using spectrophotometric methods like Job's method of continuous variation and the mole-ratio method. researchgate.net

The thermodynamic stability of these complexes in solution is quantified by their stability constants (K). ijtsrd.com A high stability constant value indicates a strong affinity between the metal ion and the ligand, resulting in a stable complex. ijtsrd.com These constants are often determined using techniques such as pH-metric titrations, following methods like the Irving-Rossotti technique, or through spectrophotometric analysis. researchgate.netjournalofchemistry.org

Structural Analysis of this compound Metal Complexes

While specific single-crystal X-ray diffraction data for complexes of this compound itself are not widely reported, the structures of numerous complexes with closely related thiosemicarbazone and Schiff base ligands have been extensively analyzed. nih.govrsc.org This information provides valuable insights into the likely structural features of this compound complexes.

Structural analysis reveals how the ligand coordinates to the metal center and the resulting coordination geometry. The geometry is influenced by the nature of the metal ion, its oxidation state, and the stoichiometry of the complex. Common geometries observed include square planar, tetrahedral, and octahedral. uowasit.edu.iqresearchgate.net

Fe(III) complexes with similar ligands often exhibit an octahedral geometry. researchgate.netrsc.org

Co(II) and Co(III) complexes typically adopt octahedral structures. researchgate.net

Ni(II) complexes can be either square planar or octahedral, depending on the ligand field. chemrevlett.comrsc.org

Cu(II) complexes frequently show a distorted square planar or square pyramidal geometry due to the Jahn-Teller effect. rsc.org

Zn(II) complexes , having a d¹⁰ electronic configuration, commonly form tetrahedral or octahedral geometries. dntb.gov.ua

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms, including bond lengths and angles between the metal and the donor atoms (S and N). mdpi.comnih.gov

Table 2: Structural Characteristics of Transition Metal Complexes with Analogous Thioamide Ligands

| Metal Complex Type | Coordination Number | Typical Geometry | Key Structural Features | References |

|---|---|---|---|---|

| [Ni(L)₂] | 4 | Distorted Square Planar | Bidentate (S, N) chelation from two ligands. | nih.govrsc.org |

| [Fe(L)₂]X | 6 | Octahedral | Tridentate (O, N, S) chelation from two ligands. | researchgate.netrsc.org |

| [Cu(L)₂] | 4 | Distorted Square Planar | Bidentate (S, N) chelation from two ligands. | rsc.orgresearchgate.net |

| [Co(L)₂]X | 6 | Octahedral | Tridentate (O, N, S) chelation from two ligands. | researchgate.net |

| [Zn(L)₂] | 4 | Tetrahedral | Bidentate (S, N) chelation from two ligands. | dntb.gov.ua |

Note: 'L' represents a bidentate or tridentate thioamide-containing ligand.

Applications of this compound Coordination Compounds

The ability of this compound and its derivatives to form stable complexes with a variety of metal ions has led to significant research into the practical applications of these coordination compounds. The incorporation of the naphthalene moiety and the thioamide group provides a unique electronic and structural framework, making these complexes suitable for specialized functions in sensing and biological systems.

Sensor Applications for Metal Ion Detection

Coordination compounds derived from this compound, particularly its thiourea (B124793) analogues, have been developed as effective chemosensors for the detection of heavy and transition metal ions. These sensors often operate on principles like photo-induced electron transfer (PET), where the binding of a metal ion to the ligand modulates the sensor's fluorescence, leading to a detectable signal.

Research has demonstrated that naphthylthiourea derivatives can detect multiple heavy metal ions, including mercury (Hg²⁺), copper (Cu²⁺), cobalt (Co²⁺), and silver (Ag⁺), through a 'turn-on' excimer emission in a DMSO solvent. rsc.org The underlying mechanism involves the suppression of PET from the thiourea part of the molecule to the naphthalene excimer upon complexation with the metal ion, which enhances the emission intensity. rsc.org While Hg²⁺ and Cu²⁺ were detected by all tested ligands in one study, the detection of Co²⁺ and Ag⁺ was specific to certain ligand structures. rsc.org

Furthermore, a specific naphthyl thiourea-based chemosensor was designed for the selective fluorescence 'turn-on' detection of Ag⁺ ions. mdpi.com This sensor exhibited a complexation ratio of 2:1 with silver ions and demonstrated a low detection limit of 3.82 μM. mdpi.com The detection of Hg²⁺ by one of the naphthylthiourea ligands was also successfully demonstrated in an aqueous environment, yielding a high fluorescence quantum yield of 0.25 ± 0.01. rsc.org

Table 1: Naphthyl-based Thiourea Derivatives as Metal Ion Sensors

| Ligand Type | Target Metal Ion(s) | Detection Mechanism | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Naphthylthiourea derivatives (L1, L2, L3) | Hg²⁺, Cu²⁺, Co²⁺, Ag⁺ | 'Turn-on' excimer emission | Micromolar concentrations | rsc.org |

Biological Activity of Metal Complexes

The coordination of metal ions to ligands derived from this compound, such as thiosemicarbazones, often enhances their biological activity. The biological potential of thiosemicarbazones is frequently attributed to their ability to form stable chelate complexes with metal ions. orientjchem.org These metal complexes have been investigated for a range of biological applications, including antimicrobial and anticancer activities. uowasit.edu.iq

For instance, a series of monomeric coordination complexes of chromium (Cr), manganese (Mn), cobalt (Co), nickel (Ni), and copper (Cu) were synthesized with a thiosemicarbazone ligand incorporating a naphthalene ring. uowasit.edu.iqresearchgate.net Spectroscopic and analytical data confirmed the formation of these complexes. uowasit.edu.iqresearchgate.net Similarly, another study detailed the synthesis and characterization of Ni(II), Co(II), Cr(III), Mn(II), and Cu(II) complexes with an azo-Schiff base ligand derived from thiosemicarbazide (B42300) and a naphthalene precursor. chemmethod.com

The biological evaluation of these types of complexes has shown promising results. The antimicrobial activity of an azo-Schiff base ligand and its metal complexes was tested against four types of bacteria and one fungus, with some of the compounds showing positive inhibition. chemmethod.com The chelation with the metal ion is often considered a key factor in enhancing the efficacy of the organic ligand.

Table 2: Biological Activity of Metal Complexes with Naphthalene-based Thiosemicarbazone Ligands

| Ligand Type | Metal Ion(s) | Proposed Geometry | Biological Activity Studied | Reference |

|---|---|---|---|---|

| (E)-2-((2-hydroxy-3-((E)-(3-nitrophenyl)diazenyl)naphthalen-1-yl)methylene)hydrazine-1-carbothioamide | Cr, Mn, Co, Ni, Cu | Four and six-coordinate | Not specified in abstract | uowasit.edu.iqresearchgate.net |

Computational and Theoretical Investigations of Naphthalene 2 Carbothioamide

Density Functional Theory (DFT) Studies

Density Functional Theory is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic properties. Through DFT, researchers can predict and analyze the behavior of Naphthalene-2-carbothioamide at the atomic level.

Electronic Structure Analysis (HOMO-LUMO, Energy Gaps)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies greater stability and lower chemical reactivity.

For this compound, the electronic landscape is shaped by the aromatic naphthalene (B1677914) core and the electron-withdrawing carbothioamide group. The naphthalene moiety contributes to a delocalized π-electron system, which typically results in a relatively high-energy HOMO and a low-energy LUMO. The carbothioamide group, with its sulfur and nitrogen atoms, introduces lone pairs and π-orbitals that can interact with the naphthalene system, modulating the energies of the frontier orbitals.

DFT calculations on naphthalene itself have shown a HOMO-LUMO gap of approximately 4.75 eV. rsc.org The introduction of substituents can alter this gap; for instance, various functional groups on naphthalene have been shown to reduce the energy gap. researchgate.net While specific DFT calculations for this compound are not widely published, it is anticipated that the carbothioamide group would influence the electronic properties, leading to a potentially smaller HOMO-LUMO gap compared to unsubstituted naphthalene, thereby enhancing its reactivity.

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Naphthalene (as a reference) Note: These are reference values for naphthalene and are expected to differ for this compound upon specific calculation.

| Parameter | Energy (eV) |

| HOMO | -6.13 |

| LUMO | -1.38 |

| Energy Gap (ΔE) | 4.75 |

Data derived from DFT calculations on naphthalene. rsc.org

Tautomerism and Proton Transfer Behavior

Thioamides, the class of compounds to which this compound belongs, can exhibit thione-thiol tautomerism. This involves the migration of a proton from the nitrogen atom to the sulfur atom, resulting in an equilibrium between the thione (C=S) and thiol (C-S-H) forms.

Computational studies on similar systems can shed light on this behavior. nih.govorientjchem.org The relative stability of these tautomers is influenced by factors such as the solvent environment and the electronic nature of substituents. In the gas phase or in non-polar solvents, the thione form is generally more stable. However, in polar or protic solvents, the thiol form can be stabilized through intermolecular hydrogen bonding.

DFT calculations can model the potential energy surface for this proton transfer, identifying the transition state and calculating the energy barrier between the two tautomers. orientjchem.org For this compound, the large aromatic system may influence the electron distribution in the thioamide group, thereby affecting the tautomeric equilibrium.

Vibrational and NMR Spectral Calculations and Correlation with Experimental Data

Theoretical calculations of vibrational (infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra are invaluable for interpreting experimental data and confirming molecular structures.

Vibrational Spectra: DFT methods can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. researchgate.netscispace.com For this compound, the calculated spectrum would be expected to show characteristic bands for the naphthalene ring, such as C-H stretching and ring deformation modes, as well as vibrations associated with the carbothioamide group, including C=S and N-H stretching and bending modes. Comparing these calculated frequencies with experimentally obtained spectra can provide a detailed assignment of the vibrational modes. Studies on naphthalene have provided a comprehensive assignment of its vibrational modes, which can serve as a basis for interpreting the spectrum of its derivatives. researchgate.netscispace.com

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. rsc.orgunifr.chbenthamopen.comresearchgate.net These calculations can predict the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts for the protons and carbons of the naphthalene ring and the carbothioamide group can be correlated with experimental data to aid in the complete assignment of the NMR spectrum. benthamopen.comresearchgate.net

Table 2: Predicted Vibrational and NMR Data (Hypothetical Example) Note: This table is a hypothetical representation of what could be obtained from specific calculations for this compound.

| Spectral Data | Calculated Value | Experimental Value |

| Key IR Frequencies (cm⁻¹) | C=S stretch: ~1100-1300N-H stretch: ~3100-3300Aromatic C-H stretch: ~3000-3100 | To be determined |

| Key ¹H NMR Shifts (ppm) | N-H proton: ~8-10Aromatic protons: ~7-8.5 | To be determined |

| Key ¹³C NMR Shifts (ppm) | C=S carbon: ~180-200Aromatic carbons: ~120-140 | To be determined |

Reactivity Descriptors and Global Chemical Parameters

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. scielo.org.mxresearchgate.net These parameters are derived from the variations in energy with respect to the number of electrons and can predict the reactive behavior of a molecule.

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to charge transfer.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

These parameters can be calculated from the HOMO and LUMO energies. uobabylon.edu.iq For this compound, these descriptors would provide a quantitative measure of its stability and reactivity, helping to predict its behavior in chemical reactions.

Table 3: Global Reactivity Descriptors (Conceptual Definitions) Note: Specific values for this compound would require dedicated DFT calculations.

| Descriptor | Formula (in terms of I and A) | Description |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | Measure of reactivity |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide a computational microscope to observe the time-dependent behavior of molecules and their interactions with the environment, such as solvents or biological macromolecules.

Binding Stability Evaluations

MD simulations are particularly useful for studying the interactions between a small molecule, like this compound, and a protein or other biological targets. researchgate.netnih.gov These simulations can assess the stability of the binding pose of the ligand within the active site of a protein. nih.gov

By simulating the system over time (typically nanoseconds to microseconds), researchers can monitor key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms. A stable binding is often characterized by a low and fluctuating RMSD value, indicating that the ligand remains in its initial binding pocket. nih.gov These simulations can also reveal important intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and stability. nih.govnih.gov Such studies are crucial in the field of drug design for evaluating the potential of a compound as a therapeutic agent. nih.gov

Advanced Computational Methods for Molecular Energetics and Conformational Analysis

To gain deeper insight into the structure, stability, and electronic properties of this compound, advanced computational methods are employed. These techniques allow for the exploration of its conformational landscape and the quantification of its bonding and non-bonding interactions.

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule by systematically changing specific geometric parameters, such as dihedral angles, and calculating the corresponding energy. This "relaxed" scan, where all other geometric parameters are optimized at each step, is invaluable for identifying stable conformers (energy minima) and transition states (saddle points) that separate them.

For this compound, a key conformational degree of freedom is the rotation around the C-C bond connecting the naphthalene ring and the carbothioamide group. A PES scan of this dihedral angle would reveal the rotational barrier and the preferred orientation of the thioamide group relative to the aromatic system. This information is crucial for understanding the molecule's dynamic behavior in solution and its likely conformation upon binding to a biological target. While a specific PES scan for this molecule is not available, the methodology is a standard approach for the conformational analysis of such flexible molecules.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution in a molecule to characterize chemical bonds and intermolecular interactions. By locating critical points in the electron density (ρ(r)), one can identify and classify atomic interactions. A bond critical point (BCP) between two atoms is indicative of an interaction, and the properties at this point, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of that interaction.

For the hydrogen bonds and C-H···π interactions in this compound, QTAIM analysis can quantify their strength and nature. Typically, low ρ values and positive values of ∇²ρ at the BCP are characteristic of closed-shell interactions, which include hydrogen bonds and van der Waals interactions. The interaction energy can also be estimated from the potential energy density at the BCP.

Table 2: Typical QTAIM Parameters for Intermolecular Interactions

| Interaction Type | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Nature of Interaction |

|---|---|---|---|

| N-H···S | 0.015 - 0.040 | > 0 | Closed-shell, Electrostatic |

| C-H···π | 0.005 - 0.020 | > 0 | Closed-shell, van der Waals |

Note: This table presents typical ranges for these types of interactions and is not specific to this compound.

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge delocalization and hyperconjugative interactions within a molecule. It transforms the complex molecular wave function into a set of localized orbitals that correspond to the intuitive Lewis structure of bonds and lone pairs. The analysis of interactions between filled (donor) and empty (acceptor) NBOs reveals stabilizing charge-transfer events.

In this compound, NBO analysis could quantify the delocalization of electron density from the lone pairs of the sulfur and nitrogen atoms into the π-system of the naphthalene ring. The stabilization energy, E(2), associated with these donor-acceptor interactions provides a measure of their significance. For example, an interaction between a nitrogen lone pair (LP(N)) and an adjacent π* antibonding orbital (π*(C-C)) would indicate resonance stabilization. This analysis provides a detailed picture of the electronic structure that governs the molecule's reactivity and properties.

Table 3: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (C=S) | High | Resonance in thioamide |

| LP (S) | σ* (C-N) | Moderate | Hyperconjugation |

| π (Naphthyl) | π* (C=S) | Moderate | π-conjugation |

Note: This table is a hypothetical representation of potential interactions within this compound to illustrate the insights gained from NBO analysis.

Quantum Chemical Descriptors and Structure-Activity Relationships

Quantum chemical descriptors are fundamental to modern computational chemistry and drug design, providing quantitative insights into the electronic structure, reactivity, and potential biological activity of a molecule. These descriptors are calculated using theoretical methods like Density Functional Theory (DFT) and are crucial for developing structure-activity relationships (SAR), which link a molecule's structure to its function. While specific DFT calculations for this compound are not available in the cited literature, the significance of these descriptors can be understood by examining studies on the parent naphthalene scaffold and related derivatives.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier orbital theory ucsb.edu. The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate an electron, making it the primary site for electrophilic attack. Conversely, the LUMO is the innermost empty orbital and signifies the ability to accept an electron, indicating the site for nucleophilic attack.

The energies of these orbitals, EHOMO and ELUMO, and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are critical indicators of molecular stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO researchgate.net. Molecules with a large gap are generally referred to as "hard" molecules.

A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as electrons can be more easily excited to a higher energy state researchgate.net. These are known as "soft" molecules.

Global Reactivity Descriptors

From the EHOMO and ELUMO values, several global reactivity descriptors can be calculated to further quantify a molecule's chemical behavior. These descriptors provide a theoretical basis for predicting how a molecule will interact in a biological system.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. It is half the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | ω = μ² / 2η (where μ = -χ) | Measures the propensity of a species to accept electrons; a high value indicates a good electrophile. |

This table is interactive. You can sort and filter the data.

These descriptors are invaluable in SAR studies. For instance, in a series of related naphthalene derivatives designed as potential drug candidates, variations in calculated electronegativity and chemical hardness could be correlated with observed differences in their biological activity, such as enzyme inhibition or receptor binding nih.gov. A compound with higher softness (lower hardness) might be more reactive and thus show greater potency, but it could also be less stable researchgate.net.

Structure-Activity Relationships (SAR)

SAR studies aim to identify the key structural features (pharmacophores) of a molecule that are responsible for its biological effect. Computational analyses are central to modern SAR. For example, studies on naphthaldehydethiosemicarbazones, which contain a similar thioamide-like functional group, have revealed crucial structural requirements for their melanogenesis inhibitory activity nih.gov. In that research, it was found that the presence of the sulfur atom and specific substitutions on the hydrazinecarbothioamide moiety were essential for potency nih.gov.

Similarly, SAR studies on other naphthalene derivatives have shown that the nature and position of substituents on the naphthalene ring strongly influence their antifungal or anticancer activities nih.govresearchgate.net. By calculating quantum chemical descriptors for a series of analogues of this compound, researchers could:

Quantify how different substituents affect the electron distribution and reactivity of the molecule.

Build predictive models (Quantitative Structure-Activity Relationship, QSAR) that correlate these descriptors with biological activity.

Rationally design new derivatives with potentially enhanced potency and selectivity.

While direct computational data for this compound is pending in the literature, the established principles of computational chemistry and evidence from related compounds strongly suggest that its electronic properties, as defined by quantum chemical descriptors, would be critical determinants of its chemical and biological behavior.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of naphthalene-2-carbothioamide in solution. Both ¹H and ¹³C NMR are instrumental in confirming the molecular framework and investigating dynamic processes such as tautomerism and conformational changes. researchgate.netorientjchem.orgresearchgate.net In a typical ¹H NMR spectrum in a solvent like DMSO-d₆, the thioamide NH protons appear around δ 10–12 ppm, while the aromatic protons of the naphthalene (B1677914) ring are observed in the δ 7.5–8.5 ppm region.

The thioamide functional group (–C(=S)NH₂) in this compound can exhibit thione-thiol tautomerism, a form of prototropic tautomerism where a proton shifts between the nitrogen and sulfur atoms. This dynamic equilibrium between the thione (amide) form and the thiol (imidic acid) form is particularly relevant in solution. NMR spectroscopy (¹H and ¹³C) is a primary tool for studying this phenomenon. researchgate.netresearchgate.net The presence and ratio of tautomers can be influenced by solvent polarity and temperature. clockss.org In related carbothioamide systems, studies have explored the keto ⇌ enol ⇌ thioenol tautomerization, using NMR to track the interconversion between these forms in solution. researchgate.netresearchgate.net The rate of interconversion between tautomers determines the appearance of the NMR spectrum; slow exchange on the NMR timescale results in separate signals for each tautomer, while rapid exchange shows averaged signals. clockss.org

Conformational isomerism in thioamides and related structures can be effectively studied using NMR spectroscopy. orientjchem.orgresearchgate.net For this compound, the planarity of the molecule is a key structural feature, stabilized by intramolecular hydrogen bonding between the thioamide N-H group and the π-electron system of the naphthalene core. In analogous compounds, such as certain thiosemicarbazones, ¹³C NMR has been crucial in identifying the presence of two distinct conformers in solution, which are evidenced by the appearance of two separate sets of carbon resonance peaks. orientjchem.orgresearchgate.net This indicates that rotation around single bonds is slow enough on the NMR timescale to allow for the observation of individual rotamers or conformers. scribd.com

Table 1: Representative ¹³C NMR Spectral Data for Conformers of a Naphthalene-Thioamide Analogue ((E)-2-(2-(naphthalene-2-yloxy)-1-phenylethylidene) hydrazine (B178648) thiocarboxamide) researchgate.net

| Functional Group | Conformer A Chemical Shift (ppm) | Conformer B Chemical Shift (ppm) |

| -CH₂ | 70.6 | 70.9 |

| -C=N-NH- | 154.2 | 154.7 |

| -CSNH₂ | 179.1 | 179.5 |

| Naphthyl/Phenyl Carbons | 107.5 - 148.7 | 107.9 - 144.2 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within this compound, particularly regarding proton positioning in the solid state and for assigning specific vibrational modes. orientjchem.orgresearchgate.net These two techniques are complementary; a molecular vibration that is active in Raman spectroscopy involves a change in polarizability, while an IR-active vibration requires a change in the molecular dipole moment. plus.ac.atuni-siegen.de

In the solid state, IR spectroscopy is a definitive tool for establishing the dominant tautomeric form. For this compound, crystallographic data confirm that the thione form (–NH–C=S) predominates. This is strongly supported by IR spectra, which show a characteristic C=S absorption band while being notably devoid of S–H stretching vibrations that would be expected in the 2500–2600 cm⁻¹ region if the thiol tautomer were present. The study of proton transfer in the solid state is critical, and techniques like FT-IR are employed to investigate these dynamics. researchgate.netresearchgate.net The absence of certain bands can be as informative as their presence; for instance, the lack of an S-H signal is conclusive evidence for the thione structure in the solid phase. bdu.ac.in

The vibrational spectra of this compound are complex, but assignments can be made by comparing them to the known modes of naphthalene and by using theoretical calculations. ias.ac.inchemrxiv.org Density Functional Theory (DFT) calculations are frequently used to compute harmonic vibrational frequencies, which are then correlated with experimental IR and Raman data to provide confident assignments for the observed bands. researchgate.netresearchgate.netresearchgate.net For this compound, the C=S stretching vibration is a key diagnostic band, appearing around 1235-1350 cm⁻¹. The N-H stretching vibrations are typically observed in the 3200–3400 cm⁻¹ range.

Table 2: Key Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for Naphthalene-Thioamide and Related Structures

| Vibrational Mode | This compound (Experimental) | Naphthalene (Experimental) chemrxiv.org | (E)-2-(2-(naphthalene-2-yloxy)-1-phenylethylidene) hydrazine thiocarboxamide (Experimental) researchgate.net |

| N-H Stretch (asymmetric) | ~3200-3400 | N/A | 3444.9 |

| N-H Stretch (symmetric) | ~3200-3400 | N/A | 3342.8 |

| C-H Stretch (Aromatic) | Not specified | 3063, 3078 | Not specified |

| C=S Stretch | ~1235-1350 | N/A | 684.7 |

| NH₂ Rocking | Not specified | N/A | ~1000-1100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. du.edu.egijnrd.org The resulting spectrum provides information about the extent of conjugation and the types of electronic transitions occurring, such as π→π* and n→π* transitions. du.edu.egtanta.edu.eg

The electronic spectrum of this compound is dominated by the highly conjugated naphthalene ring system. Benzene, the simplest aromatic ring, exhibits weak bands around 254 nm, while naphthalene shows these absorptions shifted to longer wavelengths (a bathochromic shift) due to the extended conjugation of the two fused rings. libretexts.org The introduction of the carbothioamide group further modifies the electronic structure and the resulting UV-Vis spectrum.

The n→π* transitions, which involve promoting a non-bonding electron (from the sulfur or nitrogen atom) to an antibonding π* orbital, are typically weaker than π→π* transitions. libretexts.org The π→π* transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital and are characteristic of conjugated systems. du.edu.eg Studies on related systems also use electronic spectroscopy to investigate tautomerism and excited-state intramolecular proton transfer (ESIPT), where absorption and fluorescence spectra can reveal the dynamics of proton movement upon photoexcitation. researchgate.netresearchgate.netspringernature.com The solvent environment can also influence the electronic transitions, causing shifts in the absorption maxima. tanta.edu.eg

Excited State Intramolecular Proton Transfer (ESIPT) Studies

Excited State Intramolecular Proton Transfer (ESIPT) is a significant photochemical process where a proton moves within a molecule upon photoexcitation. researchgate.netnih.gov This phenomenon often results in a tautomer emission with a large Stokes shift, a characteristic that is highly sensitive to the molecular environment, including solvent polarity. researchgate.net The process involves a four-level photochemical cycle between the excited enol (E) form and a keto/tautomer (K) form. mdpi.com

While direct ESIPT studies on this compound are not extensively documented in the provided research, studies on analogous naphthalene-based compounds provide insight into potential photochemical behavior. For instance, research on 2-(2'-hydroxynaphthyl)benzazoles, which feature a naphthalene ring, demonstrates that the introduction of the naphthyl group influences the energy gap between the ground and excited states of the keto-tautomer. nih.gov In some cases, dual emission from both the excited keto-tautomer and a rotamer has been observed. nih.gov Furthermore, studies have documented ESIPT from an amino (-NH2) group to a carbon atom of an adjacent aromatic ring, a process previously considered unlikely. nih.gov In the case of 2-(2-aminophenyl)naphthalene, irradiation leads to regiospecific deuterium (B1214612) incorporation, showcasing a tangible outcome of the ESIPT process. nih.gov Theoretical methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are crucial for understanding the hydrogen bond dynamics and energy profiles involved in ESIPT. researchgate.net

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a fundamental technique for confirming the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₁₁H₉NS and a molecular weight of approximately 187.26 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which for this compound is calculated to be 187.04557046 Da. nih.gov

This technique is also invaluable for structural elucidation through the analysis of fragmentation patterns. While specific fragmentation data for the parent compound is not detailed, analysis of related structures, such as 3-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide, demonstrates the utility of MS/MS spectra in identifying constituent parts of the molecule. massbank.eu Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly listed in the documentation for the characterization of this compound, indicating their use in separating the compound from a mixture and confirming its identity. bldpharm.com

Single Crystal X-ray Diffraction Analysis

Single Crystal X-ray Diffraction (SC-XRD) provides unambiguous, detailed three-dimensional information about the atomic arrangement within a crystal, including bond lengths, bond angles, and unit cell dimensions. uhu-ciqso.esuol.de This technique has been applied to this compound, yielding precise structural data.

The analysis confirms that the naphthalene backbone adopts a planar configuration. The compound crystallizes in a triclinic system with the space group P-1. The thioamide group (–C(=S)NH₂) is found to be coplanar with the naphthalene ring system, a conformation that minimizes steric strain and facilitates π-electron conjugation between the aromatic system and the thioamide moiety. This electronic communication is evidenced by a shortened C–S bond and an elongated C–N bond. In the solid state, crystallographic data confirm the dominance of the thione tautomer form (–NH–C=S).

| Parameter | Value | Reference |

| Space Group | P-1 | |

| Crystal System | Triclinic | |

| a | 8.529(3) Å | |

| b | 9.387(4) Å | |

| c | 15.538(6) Å | |

| α | 73.926(12)° | |

| β | 79.730(12)° | |

| γ | 83.087(13)° | |

| Unit Cell Volume | 1174.2(8) ų | |

| Z (Molecules/Unit Cell) | 4 | |

| Calculated Density | 1.258 g/cm³ |

Interactive Data Table of Crystallographic Parameters for this compound.

Regioselectivity and Stereochemical Assignment

Single-crystal X-ray diffraction is a definitive method for establishing the regioselectivity of chemical reactions and confirming the stereochemistry of the products. In the context of naphthalene chemistry, synthetic methods often yield multiple possible isomers. For example, the benzannulation of haloalkynes to produce polyheterohalogenated naphthalenes demonstrates outstanding regioselectivity that is unambiguously proven by single-crystal X-ray diffraction. nih.gov Similarly, the condensation of carbothioamide derivatives with hydrazine can lead to different regioisomers, and X-ray diffraction analysis of the resulting crystal is crucial for resolving any structural ambiguity. researchgate.net The technique provides precise atomic coordinates, allowing for the unequivocal assignment of the product's constitution, which is essential when reaction pathways have multiple potential outcomes. nih.govresearchgate.net

Intermolecular Hydrogen Bonding Networks

The supramolecular architecture of crystalline this compound is significantly influenced by hydrogen bonding. The thioamide group, with its N-H donor and sulfur acceptor sites, is primed for such interactions. Analysis reveals the presence of intramolecular hydrogen bonding between the thioamide nitrogen (N–H) and the π-electron system of the naphthalene rings, which helps to stabilize the planar conformation.

Other Spectroscopic Techniques for Specialized Investigations

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used to detect and study chemical species that have unpaired electrons, i.e., are paramagnetic. Such species include free radicals and transition metal complexes with a non-zero electron spin. Thioamides and their derivatives can act as ligands, forming complexes with various metal ions. If this compound were to form a complex with a paramagnetic metal ion (e.g., Cu(II), Mn(II)), ESR spectroscopy would be a powerful tool to probe the electronic structure and coordination environment of the metal center. However, there are no specific ESR studies reported for paramagnetic complexes of this compound in the searched literature.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides valuable information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound, XPS is instrumental in confirming the presence of carbon, nitrogen, and sulfur and elucidating their respective chemical environments.

Detailed Research Findings

The XPS analysis of this compound involves irradiating the sample with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material. The binding energy of these core-level electrons is characteristic of each element. Furthermore, shifts in these binding energies, known as chemical shifts, provide detailed information about the oxidation state and local bonding environment of the atoms.

For this compound, the high-resolution XPS spectra are typically deconvoluted to identify the specific contributions from the different chemical states of carbon, nitrogen, and sulfur.

Carbon (C 1s) Spectrum: The C 1s spectrum of this compound is expected to be complex, requiring deconvolution into at least two main components. The most intense peak corresponds to the ten carbon atoms of the aromatic naphthalene ring system (C-C and C-H bonds). A separate, distinct peak at a higher binding energy is attributed to the carbon atom of the thioamide group (-C(=S)NH2). This shift to a higher binding energy for the thioamide carbon is due to its bonding to both a sulfur and a nitrogen atom, which are more electronegative than carbon and hydrogen.

Aromatic Carbons: The binding energy for the sp² hybridized carbons in the naphthalene ring typically appears in the range of 284.3 to 284.5 eV. acs.org

Thioamide Carbon (C=S): The carbon atom in the thioamide functional group is expected to have a higher binding energy, influenced by the adjacent nitrogen and sulfur atoms.

Nitrogen (N 1s) Spectrum: The N 1s spectrum is anticipated to show a single, well-defined peak characteristic of the primary amine (-NH2) in the thioamide group. The binding energy for such a nitrogen atom typically falls within the range of 399.2 to 400.5 eV. researchgate.netnih.govrsc.orgresearchgate.net The precise position of this peak can confirm the presence and chemical state of nitrogen within the molecule.

Sulfur (S 2p) Spectrum: The S 2p spectrum provides definitive evidence for the presence of the thiocarbonyl (C=S) group. The spectrum is characterized by a doublet, S 2p3/2 and S 2p1/2, due to spin-orbit coupling. The binding energy for sulfur in a thiocarbonyl or related thiol-like environment is generally observed in the range of 163.7 to 164.0 eV for the S 2p3/2 peak. ptb.de

The following table summarizes the expected binding energies for the core levels of each element in this compound, based on data from analogous functional groups.

| Element | Core Level | Functional Group | Expected Binding Energy (eV) |

| Carbon | C 1s | Aromatic (C-C, C-H) | ~284.4 |

| Thioamide (N-C=S) | ~286.0 | ||

| Nitrogen | N 1s | Amine (-NH₂) | ~399.8 |

| Sulfur | S 2p₃/₂ | Thiocarbonyl (C=S) | ~163.8 |

This detailed analysis of the core level spectra allows for a comprehensive structural elucidation and confirmation of the chemical integrity of this compound.

Biological Activities and Medicinal Applications of Naphthalene 2 Carbothioamide and Its Analogues

Anticancer and Antitumor Activity

Naphthalene-2-carbothioamide and its structurally related analogues have emerged as a significant class of compounds in anticancer research. Their multifaceted biological activities have been demonstrated across a range of studies, highlighting their potential as therapeutic agents. These compounds have shown effectiveness against various cancer cell lines, including those resistant to conventional chemotherapy. The core structure, featuring a naphthalene (B1677914) ring linked to a carbothioamide group, is crucial for its biological interactions and pharmacological profile.

Cytotoxicity against Various Cancer Cell Lines

Derivatives of this compound have exhibited considerable cytotoxic effects against a spectrum of human cancer cell lines. Research has demonstrated the potent anticancer activity of these compounds. For instance, certain analogues have shown significant inhibitory effects on cell lines such as the human gastric cancer cell line (MGC-803), cervical cancer cell line (HeLa), breast cancer cell lines (MCF-7, MDA-MB-231), and liver cancer cell line (Bel-7404). researchgate.net

In one study, a series of 3-(naphthalen-2-yl)-N,5-diphenyl-pyrazoline-1-carbothioamide analogues were synthesized and evaluated for their cytotoxicity. researchgate.net The half-maximal cell growth inhibitory concentrations (IC50) for these compounds were found to be in the nanomolar to micromolar range, indicating potent activity. researchgate.net For example, compounds 7d and 7f in a particular study displayed the best anticancer activity against MGC-803 cells, with IC50 values of 15.43 μM and 20.54 μM, respectively. researchgate.net Another study highlighted a chalcone (B49325) bearing a naphthalene moiety, compound d1, which showed remarkable anticancer activity against HeLa cells with an IC50 range of 5.58 to 11.13 μM. researchgate.net

Furthermore, some naphthalene-based thiosemicarbazone derivatives were designed and tested against LNCaP human prostate cancer cells. researchgate.net Among these, compounds 6, 8, and 11 showed inhibitory effects, with compound 6 causing over 50% cell death in LNCaP cells. researchgate.net Thiazole (B1198619) derivatives of this compound have also demonstrated superior cytotoxicity compared to their carboxamide or carbonyl chloride counterparts, underscoring the importance of the thioamide group for bioactivity.

Interactive Table: Cytotoxicity of this compound Analogues against Various Cancer Cell Lines

| Compound/Analogue | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 3-(naphthalen-2-yl)-N,5-diphenyl-pyrazoline-1-carbothioamide (7d) | MGC-803 | 15.43 μM | researchgate.net |

| 3-(naphthalen-2-yl)-N,5-diphenyl-pyrazoline-1-carbothioamide (7f) | MGC-803 | 20.54 μM | researchgate.net |

| Chalcone-naphthalene compound (d1) | HeLa | 5.58 - 11.13 μM | researchgate.net |

| 4-(naphthalen-1-yl)-1-[1-(4-hydroxyphenyl)ethylidene)thiosemicarbazide (6) | LNCaP | >50% cell death | researchgate.net |

| This compound derivative | HCT-116 | GI50: 0.5–2.0 μM |

Mechanism of Action: Apoptosis Induction

A primary mechanism through which this compound and its analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death. researchgate.net Studies have shown that these compounds can trigger apoptosis through various cellular pathways. For example, some derivatives induce apoptosis via a caspase-dependent mechanism. researchgate.net

One analogue, 3-(naphthalen-2-yl)-N,5-diphenyl-pyrazoline-1-carbothioamide (NDPC), was found to trigger apoptosis as confirmed by flow cytometry and Annexin V staining. This compound was observed to increase intracellular levels of reactive oxygen species (ROS), stimulate endoplasmic reticulum (ER) and genotoxic stress responses, and cause a loss of mitochondrial membrane potential. researchgate.net This cascade of events leads to the activation of caspase-9, caspase-7, and caspase-3, key executioners of apoptosis. researchgate.net

Another study on a chalcone derivative bearing a naphthalene moiety (d1) revealed its ability to incite the mitochondrial apoptotic pathway. nih.gov This was achieved by regulating the expression of Bax (a pro-apoptotic protein) and Bcl-2 (an anti-apoptotic protein), leading to an increase in Caspase 3 activation. researchgate.netnih.gov The Bcl-2 family of proteins plays a crucial role in regulating apoptosis, and the balance between pro- and anti-apoptotic members determines the cell's fate. nih.gov The overexpression of Bcl-2 in many cancers contributes to their survival, and compounds that can down-regulate it are of significant therapeutic interest. nih.gov

Furthermore, research on 1-hydroxy-5,7-dimethoxy-2-naphthalene-carboxaldehyde (HDNC) demonstrated its ability to induce apoptosis by activating tumor necrosis factor-alpha (TNF-alpha), its receptor (TNFR1), and the associated death domain (TRADD). nih.gov This activation leads to a signaling cascade involving caspase-8 and Bid, which can then trigger the mitochondrial pathway, showcasing a crosstalk between the death receptor and mitochondrial apoptotic pathways. nih.gov

Reversal of Multi-Drug Resistance (MDR)